

# Molecular structure and activity of benzododecinium chloride

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An In-depth Technical Guide to the Molecular Structure and Activity of **Benzododecinium Chloride**

## Executive Summary

**Benzododecinium chloride**, a prominent member of the quaternary ammonium compound (QAC) family, is a potent cationic surfactant with a broad spectrum of biocidal activity.<sup>[1]</sup> Its amphiphilic molecular architecture, featuring a polar cationic headgroup and a nonpolar hydrocarbon tail, is the cornerstone of its efficacy against a wide range of bacteria, fungi, and enveloped viruses.<sup>[2]</sup> The primary mechanism of action is the catastrophic disruption of microbial cell membranes, a process initiated by electrostatic attraction followed by hydrophobic intercalation, leading to loss of membrane integrity and cell death.<sup>[2][3]</sup> This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and multifaceted biological activities of **benzododecinium chloride**. It details the structure-activity relationships that govern its potency, outlines rigorous experimental protocols for its evaluation, and discusses its synthesis and safety profile, offering a critical resource for researchers, scientists, and drug development professionals.

## Introduction: A Profile of a Leading Cationic Surfactant

**Benzododecinium chloride**, chemically known as N-benzyl-N,N-dimethyldodecan-1-aminium chloride, is a key derivative within the broader benzalkonium chloride (BAC) class of biocides.

[1][4] BAC is not a single chemical entity but a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[5] The dodecyl (C12) derivative, **benzododecinium chloride**, is particularly noted for its strong antimicrobial properties and is a principal component in many disinfectant, antiseptic, and preservative formulations used in pharmaceutical, clinical, and industrial settings.[3][5][6]

Its utility is derived from its nature as a cationic surfactant. The molecule possesses a positively charged quaternary ammonium "head" and a long, hydrophobic alkyl "tail." [2] This dual characteristic allows it to bridge aqueous and lipid environments, a fundamental trait for interacting with and disrupting the cellular membranes of microorganisms.[2] Understanding the interplay between its structure and function is paramount for its effective application and for the rational design of new antimicrobial agents.

## Molecular Structure and Physicochemical Properties

The chemical identity and physical characteristics of **benzododecinium chloride** are foundational to its biological function. The molecule consists of a central nitrogen atom covalently bonded to four distinct moieties: a benzyl group, two methyl groups, and a dodecyl (C12) alkyl chain, with a chloride counter-ion.[2]

Caption: Molecular structure of **Benzododecinium Chloride**.

The key physicochemical properties are summarized below, which dictate its solubility, stability, and interaction with biological systems.

Property	Value	Reference
IUPAC Name	benzyl-dodecyl-dimethylazanium chloride	[4][7]
Synonyms	Benzalkonium chloride (C12), Lauralkonium chloride	[2][4]
CAS Number	139-07-1	[4][7]
Molecular Formula	C <sub>21</sub> H <sub>38</sub> ClN	[4][5]
Molecular Weight	~340.0 g/mol	[4][5][7]
Appearance	White or yellow powder; gelatinous lumps	[4][5]
Solubility	Very soluble in water, ethanol, and acetone	[2][5]
Density	Approximately 0.98 g/cm <sup>3</sup>	[5]

## Core Mechanism of Action: Membrane Disruption

The biocidal activity of **benzododecinium chloride** is primarily attributed to a multi-stage process that results in the fatal disruption of the microbial cell membrane.[1][3] This mechanism is a direct consequence of its cationic and amphiphilic structure.

- Adsorption and Electrostatic Binding: The positively charged quaternary ammonium headgroup is electrostatically attracted to the predominantly negatively charged components of microbial surfaces, such as phospholipids and teichoic acids in bacteria.[2][3] This initial binding concentrates the compound at the cell surface.
- Hydrophobic Intercalation: Following adsorption, the long, hydrophobic dodecyl tail penetrates and embeds itself into the lipid bilayer of the cell membrane.[2][8]
- Membrane Disruption and Permeabilization: The insertion of the alkyl chain disrupts the ordered structure of the lipid bilayer, increasing membrane fluidity and permeability.[3] This compromise of the membrane's integrity leads to the leakage of essential low-molecular-

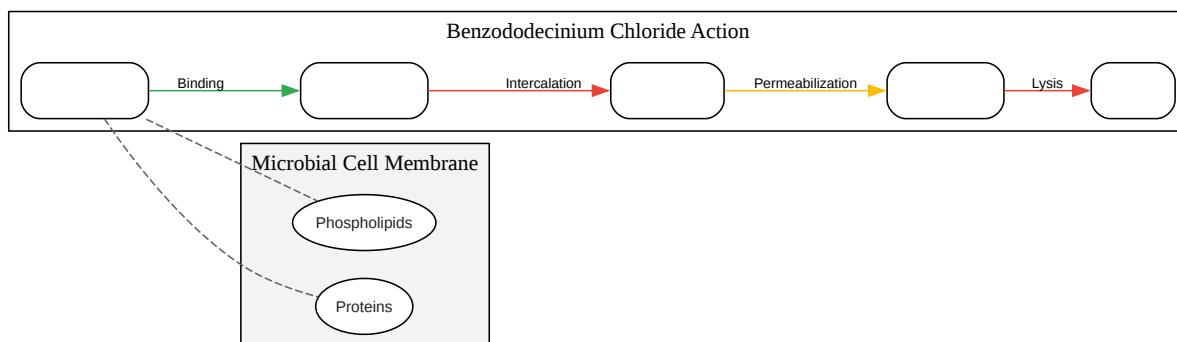
weight cytoplasmic components, such as potassium ions ( $K^+$ ), nucleotides, and metabolites.

[3]

- Enzyme Inactivation and Cell Lysis: The widespread membrane damage and loss of ion gradients disrupt critical cellular processes, including ATP synthesis and transport.

**Benzododecinium chloride** can also inactivate essential membrane-bound enzymes.[1]

The cumulative damage ultimately leads to cell lysis and death.[8]



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Caption: General mechanism of **benzododecinium chloride**'s antimicrobial action.

## Spectrum of Activity

**Benzododecinium chloride** exhibits a broad spectrum of activity, though its effectiveness can vary depending on the target microorganism.[3]

## Antibacterial Activity

It is active against a wide range of bacteria. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[3][9] The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents an additional barrier that can hinder the penetration of the biocide.[3]

Microorganism	Type	Minimum Inhibitory Concentration (MIC)	Reference
Staphylococcus aureus	Gram-positive	0.25 - 2 mg/mL	[10][11]
Escherichia coli	Gram-negative	4 mg/mL	[10][11]
Pseudomonas aeruginosa	Gram-negative	4 mg/mL	[10][11]

Note: Values can vary significantly depending on the specific strain and testing conditions.

## Antifungal Activity

The compound is also effective against various yeasts and fungi, with the C12 alkyl chain derivative showing high efficacy.[9] The mechanism is analogous to its antibacterial action, involving the disruption of the fungal cell membrane.

## Antiviral Activity

**Benzododecinium chloride** is particularly effective against enveloped viruses.[1][12] The viral envelope is a lipid bilayer derived from the host cell, making it a prime target for this cationic surfactant. The compound disrupts the envelope, preventing viral entry into host cells.[12] Its efficacy against non-enveloped viruses is more variable and often requires higher concentrations.[12]

Virus Type	Efficacy	Mechanism	Reference
Enveloped Viruses (e.g., Coronaviruses, Herpes Simplex)	High	Disruption and solubilization of the viral lipid envelope.	
Non-enveloped Viruses (e.g., Adenovirus, Poliovirus)	Variable/Lower	Requires higher concentrations; mechanism less defined.	[12][13]

## Spermicidal Activity

**Benzododecinium chloride** is a potent spermicide.[9][14] Electron microscopy studies have revealed that its primary sites of action are the acrosome (at the head of the spermatozoon) and the mitochondria (in the midpiece of the tail).[15] It rapidly destroys the plasma membrane and the acrosomal membrane, terminating the fertilizing capacity of the sperm.[15] The damage to the mitochondria disrupts metabolic activity, leading to cell death.[15] This action is described as instant and irreversible.[15]

## Structure-Activity Relationship (SAR)

The antimicrobial potency of **benzododecinium chloride** and its analogues is profoundly influenced by its molecular structure, particularly the length of the n-alkyl chain.[8]

- Alkyl Chain Length: A parabolic relationship exists between the alkyl chain length and antimicrobial activity.[8] Optimal biocidal activity is generally observed for derivatives with 12 to 14 carbon atoms (dodecyl and myristyl).[8][9] Shorter chains may not penetrate the lipid bilayer effectively, while longer chains may be too flexible or exhibit reduced solubility, hindering their ability to reach the target membrane.[16]
- Headgroup and Benzyl Moiety: While the alkyl chain is the primary determinant of potency, modifications to the quaternary ammonium headgroup and the benzyl ring can also modulate activity, though these are less critical than chain length.[8]

## Experimental Protocols for Activity Evaluation

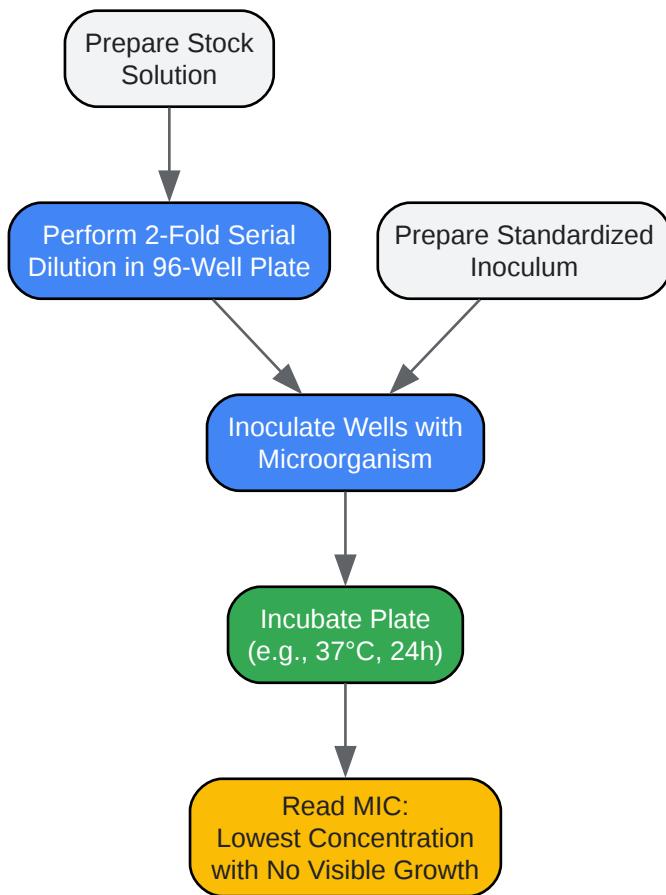
The validation of **benzododecinium chloride**'s activity relies on standardized and reproducible experimental protocols.

## Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against bacteria.[2][5] The causality behind this protocol is to identify the lowest concentration of the agent that prevents visible microbial growth, providing a quantitative measure of its bacteriostatic activity.

### Protocol: Broth Microdilution Assay

- Preparation of Stock Solution: Prepare a sterile, concentrated stock solution of **benzododecinium chloride** in a suitable solvent (e.g., sterile deionized water).[2]
- Preparation of Inoculum: Culture the test microorganism (e.g., *S. aureus*) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately  $5 \times 10^5$  Colony Forming Units (CFU)/mL.[2]
- Serial Dilution: Add 100  $\mu$ L of sterile broth to all wells of a 96-well microtiter plate. Add 100  $\mu$ L of the **benzododecinium chloride** stock solution to the first column of wells and perform a two-fold serial dilution across the plate by transferring 100  $\mu$ L from one column to the next.[5] Discard 100  $\mu$ L from the final column used for dilution.
- Inoculation: Inoculate all wells (except a sterility control well) with 5  $\mu$ L of the standardized microorganism suspension.[5] Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[2]
- Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).[2]
- Reading Results: The MIC is determined as the lowest concentration of **benzododecinium chloride** that completely inhibits visible growth of the microorganism.[2][5]



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Caption: Workflow for MIC Determination by Broth Microdilution.

## Evaluation of Virucidal Efficacy

Virucidal efficacy is typically evaluated using suspension tests as outlined by standards like EN 14476.[17][18] This protocol is designed to demonstrate a product's ability to inactivate viruses in a liquid medium, simulating practical conditions. A disinfectant must achieve at least a  $4\text{-log}_{10}$  (99.99%) reduction in the virus titer to be considered effective under this standard.[17][18]

Protocol: Virucidal Suspension Test (Adapted from EN 14476)

- Preparation of Reagents: Prepare the desired concentrations of **benzododecinium chloride** in a suitable diluent (e.g., hard water to simulate real-world conditions). Prepare a control solution (diluent only) and a neutralization solution capable of stopping the biocidal action.

- Inactivation Reaction: In a sterile tube, mix a defined volume of the virus stock with a defined volume of the **benzododecinium chloride** solution (e.g., 9 parts disinfectant to 1 part virus suspension).[12] Simultaneously, prepare a control by mixing the virus with the control solution.
- Contact Time: Allow the reaction to proceed for a specified contact time (e.g., 5, 15, 30 minutes) at a controlled temperature.[12]
- Neutralization: At the end of the contact time, add a defined volume of the neutralization solution to stop the virucidal activity.
- Viral Titer Determination: Determine the remaining infectious virus titer in both the test and control samples using a suitable cell culture-based assay, such as a plaque assay or a 50% Tissue Culture Infective Dose (TCID<sub>50</sub>) assay.[19]
- Calculation: Calculate the log reduction in viral titer by comparing the titer of the test sample to the control sample. A  $\geq 4$ -log reduction is typically required for a virucidal claim.[17]

## Synthesis and Purification

The primary industrial route for synthesizing **benzododecinium chloride** is the Menshutkin reaction.[20] This is a nucleophilic substitution reaction involving the alkylation of a tertiary amine.

Reaction Scheme: N,N-dimethyldodecylamine (a tertiary amine) is reacted with benzyl chloride. The nucleophilic nitrogen atom of the amine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt.[20]

N,N-dimethyldodecylamine

+

Benzyl Chloride

 $\xrightarrow{\hspace{1cm}}$   
(Acetonitrile, RT)

Benzododecinium Chloride

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Caption: Synthesis of **Benzododecinium Chloride** via the Menshutkin Reaction.

Protocol: Laboratory Synthesis

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethyldodecylamine and an equimolar amount of benzyl chloride in an anhydrous polar aprotic solvent, such as acetonitrile.[16][20]
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[20]
- Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. Add a non-polar solvent like diethyl ether to the resulting crude product and stir vigorously to precipitate the solid **benzododecinium chloride**.[20]

- Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization, for instance, from a heated 1:1 mixture of acetone and acetonitrile.[20] Pure crystals will form upon slow cooling.[20]
- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.[20]

## Safety and Toxicological Profile

While an effective antimicrobial, **benzododecinium chloride** is a hazardous substance that requires careful handling.[21] Adherence to safety protocols is critical to mitigate risks.

Hazard Class	GHS Statement	Precautionary Measures	Reference
Acute Toxicity	H302: Harmful if swallowed. H312: Harmful in contact with skin.	P280: Wear protective gloves/clothing. P270: Do not eat, drink or smoke when using this product.	[7][22]
Skin/Eye Damage	H314: Causes severe skin burns and eye damage.	P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.	[7][22]
Aquatic Hazard	H400: Very toxic to aquatic life.	P273: Avoid release to the environment.	[7][22]

### Handling Protocol:

- Always handle in a well-ventilated area, preferably under a chemical fume hood.[21]
- Use comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves, tight-sealing safety goggles, and protective clothing.[21]

- Ensure eyewash stations and safety showers are readily accessible.[21]
- Store in a cool, dry, well-ventilated area away from incompatible materials and in a locked-up, secure location.[21]

## Conclusion

**Benzododecinium chloride** is a highly effective and versatile cationic surfactant with a well-established mechanism of action centered on the disruption of microbial cell membranes.[3][5] Its broad spectrum of activity, coupled with a deep understanding of its structure-activity relationships, makes it an indispensable tool in disinfection, preservation, and antiseptic applications.[6][9] For drug development professionals and researchers, a thorough grasp of its molecular properties, biological activities, and the standardized protocols for its evaluation is essential for harnessing its full potential while ensuring its safe and effective use.

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